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molecular formula C12H14O3 B8427084 7-Methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol

7-Methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol

Cat. No. B8427084
M. Wt: 206.24 g/mol
InChI Key: KDAWJNCJBNMWPU-UHFFFAOYSA-N
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Patent
US05629321

Procedure details

In a mixture of 150 ml of methanol and 50 ml of tetrahydrofuran, 24.1 g of 7-methoxycarbonyl-3,4-dihydro-(2H)-1-naphthalenone was dissolved and 5 g of sodium borohydride was added by portions with ice cooling. The mixture was stirred at 5° C. for an hour and successively the solvent was distilled off under reduced pressure. The concentrated residue was adjusted to pH 2 by adding a 2N aqueous hydrochloric acid solution and extracted with chloroform. The chloroform layer was dried with anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain crude intermediate 7-methoxycarbonyl-1,2,3,4-tetrahydro-1-naphthol. The crude intermediate was dissolved in 150 ml of benzene, 5 g of Amberlyst 15 was added, a Dean-Stark Trap was mounted, and the mixture was refluxed by heating for 2 hours. After cooling, the reaction mixture was filtered and the solvent was distilled off under reduced pressure. The concentrated residue was purified by silica gel column chromatography using a mixture, ethyl acetate: n-hexane=1:10, as a developer. 7-methoxycarbonyl-3,4-dihydronaphthalene thus obtained was 19.2 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH2:11][C:12]2=[O:15])=[CH:7][CH:6]=1)=[O:4].[BH4-].[Na+]>CO.O1CCCC1>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH2:11][CH:12]2[OH:15])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
24.1 g
Type
reactant
Smiles
COC(=O)C1=CC=C2CCCC(C2=C1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
DISTILLATION
Type
DISTILLATION
Details
successively the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
by adding a 2N aqueous hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC=C2CCCC(C2=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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